Indole-13C8,15N

Description

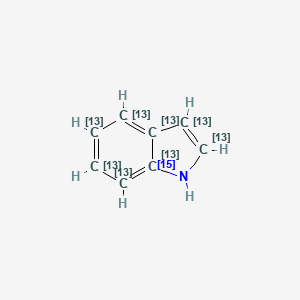

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H7N |

|---|---|

Molecular Weight |

126.083 g/mol |

IUPAC Name |

1H-indole |

InChI |

InChI=1S/C8H7N/c1-2-4-8-7(3-1)5-6-9-8/h1-6,9H/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1 |

InChI Key |

SIKJAQJRHWYJAI-RIQGLZQJSA-N |

Isomeric SMILES |

[13CH]1=[13CH][13CH]=[13C]2[13C](=[13CH]1)[13CH]=[13CH][15NH]2 |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2 |

Origin of Product |

United States |

Synthetic Methodologies for Isotopic Enrichment of Indole 13c8,15n

Precursor Selection and Chemical Synthesis Pathways for Carbon-13 and Nitrogen-15 Incorporation

The successful synthesis of uniformly labeled Indole-13C8,15N hinges on the selection of appropriate, highly enriched starting materials and a robust synthetic route that preserves the isotopic labels. The two most prominent pathways adapted for this purpose are the Fischer Indole (B1671886) Synthesis and methods involving ring-closing metathesis.

Fischer Indole Synthesis: This is a classic and widely used method for constructing the indole nucleus. wikipedia.org The general reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is formed from the condensation of an arylhydrazine with an aldehyde or ketone. alfa-chemistry.com For the synthesis of this compound, this pathway requires two key isotopically labeled precursors:

[U-13C6, 15N]-Phenylhydrazine: This precursor provides the six carbons of the benzene ring and the indole nitrogen. Isotopic labeling studies confirm that the aryl nitrogen (N1) of the phenylhydrazine (B124118) is incorporated into the final indole ring. wikipedia.org Its synthesis typically starts from commercially available [U-13C6]-Benzene, which is nitrated, reduced to [U-13C6]-Aniline, and then diazotized and reduced to yield the desired labeled phenylhydrazine. The ¹⁵N atom is introduced using a ¹⁵N-labeled nitrite source during the diazotization step.

A ¹³C-labeled Carbonyl Compound: To form the pyrrole portion of the indole ring, a two-carbon aldehyde or a three-carbon keto-acid is required. For a simple indole synthesis, [U-13C2]-Acetaldehyde or its synthetic equivalent is used. This precursor provides the C2 and C3 atoms of the indole ring. These small, labeled molecules are often derived from fundamental building blocks like [U-13C2]-Acetic acid or [U-13C]-pyruvate, which can be produced via fermentation using ¹³C-glucose.

The Fischer synthesis is typically conducted in a single pot where the labeled phenylhydrazine and carbonyl compound are heated in the presence of an acid catalyst, such as polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or p-toluenesulfonic acid. wikipedia.orgrsc.org

Ring-Closing Metathesis (RCM) Pathway: Modern synthetic strategies, including RCM, offer alternative routes to the indole core. anu.edu.aursc.org This approach can be adapted for isotopic labeling by constructing a suitable N-alkenyl-2-alkenylaniline precursor from labeled building blocks. A potential pathway could involve:

[U-13C6, 15N]-Aniline: As the primary building block for the benzene portion.

¹³C-labeled Alkene Chains: Two separate, short, fully ¹³C-labeled alkenyl groups would be attached to the aniline nitrogen and the ortho position of the aromatic ring. These fragments can be synthesized from simple, labeled feedstocks like [¹³C₂]-Ethylene or [¹³C₃]-Propylene derivatives.

The key step is the intramolecular cyclization of the resulting di-alkenyl aniline using a ruthenium-based catalyst (e.g., Grubbs catalyst), which forms the five-membered ring. This method has been successfully used for the specific labeling of indole at the 7-position using ¹³CO₂ as the isotope source. anu.edu.aursc.org While more complex, this strategy allows for modular assembly from smaller labeled fragments.

| Precursor | Isotopic Composition | Synthetic Pathway | Ultimate Isotope Source |

|---|---|---|---|

| Phenylhydrazine | [U-13C6, 15N] | Fischer Indole Synthesis | [U-13C6]-Benzene, 15N-Nitrite |

| Acetaldehyde | [U-13C2] | Fischer Indole Synthesis | [U-13C2]-Ethanol / Acetic Acid |

| Aniline | [U-13C6, 15N] | Ring-Closing Metathesis | [U-13C6]-Benzene, 15N-Ammonia |

| Pyrrole derivative | [U-13C4, 15N] | Alternative RCM routes | 13CO2, 15N-Ammonia |

Isotopic Labeling Strategies for Uniform and Specific Enrichment

Isotopic labeling strategies can be broadly categorized into uniform enrichment and specific (or selective) enrichment.

Uniform Enrichment: This strategy is employed for the synthesis of this compound. The goal is to replace every naturally occurring carbon and nitrogen atom with its heavy stable isotope, achieving an isotopic purity of >98-99%. This requires that all precursors in the synthesis are fully and uniformly labeled at all relevant positions. For example, in the Fischer synthesis, both the [U-13C6, 15N]-Phenylhydrazine and the [U-13C2]-Acetaldehyde must have near-100% isotopic incorporation to ensure the final product is uniformly enriched. Uniform labeling is essential for use as an internal standard in mass spectrometry-based quantification, where a significant mass shift from the natural analyte is required.

Specific Enrichment: In contrast, specific labeling involves the incorporation of an isotope at only one or a few defined positions within the molecule. This approach is valuable for mechanistic studies or for specific types of NMR spectroscopy. anu.edu.aursc.org For instance, the synthesis of [7-¹³C]-indole using ¹³CO₂ allows researchers to probe reactions specifically at the C7 position. anu.edu.au While not the goal for producing this compound, understanding this strategy highlights the precision required in selecting partially versus fully labeled precursors to achieve the desired labeling pattern.

For this compound, the synthetic design exclusively utilizes the uniform enrichment strategy, ensuring that the final molecule's mass is shifted by 9 atomic mass units (8 from ¹³C and 1 from ¹⁵N) compared to its natural counterpart.

Optimization of Reaction Conditions for Maximized Isotopic Yield and Purity

Maximizing the chemical yield in isotopic synthesis is paramount due to the high cost of labeled starting materials. Reaction conditions for established pathways like the Fischer indole synthesis are adapted to improve efficiency and minimize side reactions that could lead to isotopic scrambling or loss of material.

Key parameters for optimization include:

Catalyst Choice: The Fischer synthesis can be catalyzed by Brønsted acids (e.g., H₂SO₄, PPA) or Lewis acids (e.g., ZnCl₂, BF₃·OEt₂). rsc.org The choice of catalyst can significantly impact yield and regioselectivity (in cases of unsymmetrical ketones). Lewis acids are often preferred for their milder conditions, which can prevent degradation of sensitive substrates.

Solvent and Temperature: The reaction is often performed at elevated temperatures to drive the cyclization and ammonia (B1221849) elimination steps. alfa-chemistry.com The choice of solvent must ensure solubility of the hydrazone intermediate. High-boiling point solvents are common, although solvent-free conditions with a solid acid catalyst can also be effective.

The table below summarizes typical conditions investigated during the optimization of indole synthesis, which are directly applicable to the preparation of its labeled analogue.

| Parameter | Condition/Reagent | Potential Impact on Yield and Purity | Reference |

|---|---|---|---|

| Acid Catalyst | ZnCl₂, BF₃·OEt₂, PPA, H₂SO₄ | Affects reaction rate and potential for side-product formation. Lewis acids can be milder. | rsc.org |

| Temperature | 80-150 °C | Higher temperatures increase reaction rate but may also increase degradation. | nih.gov |

| Solvent | Acetic Acid, Ethanol, Dioxane, Solvent-free | Impacts solubility of intermediates and reaction rate. | alfa-chemistry.com |

| Reactant Ratio | 1:1 to 1:1.2 (Hydrazine:Carbonyl) | A slight excess of the less expensive or more volatile reactant can drive the initial hydrazone formation. |

Advanced Purification Techniques for Enriched this compound

After synthesis, the crude product contains the desired labeled indole along with unreacted starting materials, catalyst residues, and potential side products. A multi-step purification process is essential to achieve high chemical and isotopic purity.

Initial Workup: The reaction mixture is typically quenched and neutralized. An initial liquid-liquid extraction is used to separate the organic product from inorganic salts and water-soluble impurities. orgsyn.org

Chromatography: The primary method for purifying indole and its derivatives is silica (B1680970) gel column chromatography. orgsyn.orgmdpi.com A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is effective for separating the relatively non-polar indole product from more polar impurities.

Crystallization: If the synthesized indole is a solid, recrystallization from a suitable solvent system can be a highly effective final purification step to remove trace impurities and achieve high chemical purity.

Purity Analysis: The final product's identity, chemical purity, and isotopic enrichment must be rigorously confirmed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. For this compound, the ¹H NMR spectrum will show complex splitting patterns due to ¹H-¹³C and ¹H-¹⁵N couplings. The proton-decoupled ¹³C NMR spectrum will confirm the presence of eight ¹³C signals, and ¹⁵N NMR will show a single peak confirming the incorporation of the heavy nitrogen isotope. researchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the exact mass of the molecule and, crucially, to determine the level of isotopic enrichment by comparing the intensity of the fully labeled molecular ion peak to any lower-mass peaks corresponding to incompletely labeled species.

Advanced Analytical Techniques for Investigation of Indole 13c8,15n and Its Metabolic Products

Mass Spectrometry (MS) Approaches for Quantitative and Qualitative Analysis

Mass spectrometry has become an indispensable technology for the study of metabolites. When combined with isotopic labeling, it offers unparalleled sensitivity and specificity.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a primary tool for analyzing Indole-13C8,15N and its derivatives. mdpi.comdtu.dk This method provides high sensitivity and selectivity, making it ideal for detecting low-concentration analytes in complex biological matrices. criver.com In studies of plant auxin biosynthesis, LC-MS/MS is used to track the conversion of labeled indole (B1671886) into various metabolites, such as indole-3-acetic acid (IAA). plos.orgnih.govplos.org The technique often employs multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM) for targeted quantification, where specific precursor-to-product ion transitions for both the labeled and unlabeled compounds are monitored. mdpi.comnih.gov

Researchers have successfully used LC-MS/MS to monitor the incorporation of stable isotopes from [13C8, 15N1]indole into proposed intermediates of the IAA biosynthetic pathways. plos.org This allows for the tracing of pathway utilization and the characterization of new biosynthetic routes. nih.gov Different LC-MS methods can be tailored to target specific compounds of interest. nih.gov For instance, a method for IAA analysis might use a specific mobile phase gradient and collect mass spectra in a PRM scan with an inclusion list of relevant m/z values. nih.gov

Table 1: Example LC-MS/MS Parameters for Indole Metabolite Analysis

| Parameter | Setting | Reference |

|---|---|---|

| Mobile Phase A | 0.1% formic acid in water | nih.gov |

| Mobile Phase B | 0.1% formic acid in acetonitrile | nih.gov |

| Flow Rate | 0.4 mL·min−1 | nih.gov |

| Ion Source | Electrospray Ionization (ESI) | mdpi.com |

| Scan Mode | Parallel Reaction Monitoring (PRM) or Multiple Reaction Monitoring (MRM) | mdpi.comnih.gov |

| Capillary Voltage | 3300 V | mdpi.com |

| Source Temperature | 120 °C | mdpi.com |

Gas Chromatography-Mass Spectrometry (GC-MS/MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of indole compounds, often requiring a derivatization step to make the analytes volatile. nih.govmdpi.com GC-MS has been used to analyze indole directly from bacterial cultures by collecting the gas content on an absorbent sheet. frontiersin.org This method showed a clear indole peak for wild-type E. coli strains, which was absent in strains with deleted genes for indole production. frontiersin.org

In plant hormone analysis, GC-MS with selective ion monitoring (SIM) has been employed to quantify the conversion of [13C8-15N1]IBA to [13C8-15N1]IAA. nih.gov By monitoring specific mass-to-charge ratios (m/z) for the endogenous, labeled, and standard compounds, researchers can accurately calculate their quantities. nih.gov For example, ions at m/z 130 and 189 are monitored for endogenous IAA, while m/z 139 and 198 are monitored for [13C8-15N1]IAA. nih.gov

Table 2: Monitored Ions in GC-MS Analysis of Labeled Auxins

| Compound | Monitored m/z | Reference |

|---|---|---|

| Endogenous IAA | 130 and 189 | nih.gov |

| [13C8-15N1]IAA | 139 and 198 | nih.gov |

| [13C6]IAA standard | 136 and 195 | nih.gov |

| Endogenous IBA | 130 and 217 | nih.gov |

| [13C8-15N1]IBA standard | 139 and 226 | nih.gov |

Isotope Dilution Analysis (IDA) for Absolute Quantification

Isotope dilution analysis (IDA) is a highly accurate method for the absolute quantification of metabolites. nih.gov This technique relies on the addition of a known amount of an isotopically labeled internal standard, such as this compound, to a sample. nih.govplos.orgresearchgate.net Because the labeled standard is chemically identical to the analyte, it experiences the same extraction losses and ionization suppression, allowing for precise correction and quantification. chemie-brunschwig.ch

IDA coupled with LC-MS/MS has been extensively used to quantify labeled and unlabeled indole-3-acetic acid (IAA) and its precursors in plant studies. plos.orgnih.govplos.orgresearchgate.net For instance, in experiments with Arabidopsis thaliana seedlings, [15N1]IAA and [13C8,15N1]IAA were quantified using [2H4]IAA as an internal standard. plos.orgnih.govplos.org This approach enables the detailed study of auxin biosynthesis and its kinetics. nih.govplos.org The use of uniformly 13C- and 15N-labeled standards is crucial for the accurate quantification of a wide range of metabolites. stir.ac.uk

High-Resolution Mass Spectrometry for Metabolite Identification

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are critical for determining the elemental composition of unknown metabolites. criver.comresearchgate.netfrontiersin.org This capability significantly reduces false positives and accelerates the identification of novel compounds. nih.govresearchgate.net When used with this compound, HRMS can distinguish between labeled and unlabeled metabolites based on their precise mass-to-charge ratios. nih.gov

The characteristic isotope patterns created by the incorporation of 13C and 15N labels are easily detectable with HRMS and can be used to filter data for metabolites derived from the labeled indole. frontiersin.org This technique has been instrumental in identifying novel intermediates in metabolic pathways. nih.gov For example, by monitoring the exact masses of [13C8, 15N1]- and [15N1]quinolinium ions, researchers can identify unknown compounds synthesized downstream from indole. nih.gov

Elucidation of Indolic Compound Fragmentation Patterns for Structural Confirmation

Tandem mass spectrometry (MS/MS) provides structural information by fragmenting precursor ions and analyzing the resulting product ions. The fragmentation patterns of indolic compounds are characteristic and can be used for structural confirmation. nih.govresearchgate.net The use of isotopically labeled compounds like this compound aids in this process, as the mass shifts in the fragment ions confirm the presence of the labeled atoms in specific parts of the molecule. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Characterization

While mass spectrometry is a primary tool for quantification and identification, Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for the definitive structural elucidation of molecules. criver.comnih.gov NMR provides detailed information about the chemical environment of specific nuclei, such as 1H, 13C, and 15N. nih.govmdpi.com

The use of this compound, which is enriched with NMR-active isotopes, greatly enhances the sensitivity and utility of NMR experiments. nih.govsigmaaldrich.com 13C and 15N NMR spectra provide direct insights into the carbon-nitrogen framework of the indole ring and its metabolites. nih.govresearchgate.net For example, 2D 13C-15N correlation spectra can reveal direct and long-range couplings between carbon and nitrogen atoms, confirming the molecular structure. nih.govnih.gov

Researchers have used solid-state NMR on melanins derived from [U-13C,15N]-L-tyrosine to demonstrate a common indole-based aromatic core. nih.gov Similarly, detailed 1H, 13C, and 15N NMR spectra of selectively labeled [15N]indole have been used to determine chemical shifts and spin-spin coupling constants, providing valuable reference data for structural analysis of new heterocyclic compounds. researchgate.net

Carbon-13 NMR Spectroscopy for Isotopic Site Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy is a fundamental technique for the analysis of this compound and its metabolites. The presence of ¹³C at all eight carbon positions of the indole ring provides a significant advantage over natural abundance ¹³C NMR, where only about 1.1% of carbon atoms are ¹³C. This enrichment dramatically enhances the signal-to-noise ratio, making the detection of even low-concentration metabolites feasible. nih.gov

The primary application of ¹³C NMR in this context is the definitive identification of the carbon skeleton. Each carbon atom in the this compound molecule and its subsequent metabolic products will produce a distinct signal in the ¹³C NMR spectrum, with a chemical shift characteristic of its local electronic environment. nih.gov This allows for the precise localization of the labeled carbons within a metabolite, confirming that the detected molecule originates from the administered tracer.

Furthermore, the introduction of the ¹⁵N isotope induces observable one-bond and multi-bond ¹³C-¹⁵N spin-spin couplings. These couplings cause the splitting of ¹³C signals, providing additional structural information and confirming the proximity of specific carbon atoms to the nitrogen atom within the heterocyclic ring. researchgate.net The analysis of these coupling constants can offer insights into the electronic structure and bonding within the indole ring system.

While specific experimental ¹³C NMR data for the this compound isotopologue is not readily published, the chemical shifts can be reliably predicted based on data from unlabeled indole and its derivatives. scielo.org.mxtetratek.com.trjournals.co.za The isotopic labeling itself causes minor shifts (isotopic shifts) in the resonance frequencies compared to the ¹²C analogue, which can also provide subtle structural information. researchgate.net

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

This table presents the typical chemical shift ranges for the carbon atoms in the indole ring system. The exact values for this compound will be influenced by the solvent and the presence of ¹³C-¹⁵N coupling.

| Carbon Atom | Chemical Shift (δ) ppm |

| C-2 | 124-126 |

| C-3 | 101-103 |

| C-3a | 127-129 |

| C-4 | 120-122 |

| C-5 | 121-123 |

| C-6 | 119-121 |

| C-7 | 111-113 |

| C-7a | 135-137 |

Data compiled from references. scielo.org.mxtetratek.com.trjournals.co.zaabdn.ac.ukresearchgate.net

Nitrogen-15 NMR Spectroscopy for Heteroatom Probing and Conformational Studies

Nitrogen-15 NMR (¹⁵N NMR) spectroscopy directly probes the nitrogen atom within the this compound tracer and its metabolites. Unlike the abundant but quadrupolar ¹⁴N nucleus which results in very broad signals, the spin-1/2 ¹⁵N nucleus provides sharp NMR signals, enabling high-resolution analysis. researchgate.net The primary challenge of ¹⁵N NMR is its low inherent sensitivity, a problem that is overcome by the 99%+ isotopic enrichment in this compound. chempep.com

In this compound, the ¹⁵N signal will be split into a complex multiplet due to couplings with adjacent ¹³C nuclei (e.g., C-2, C-7a) and protons (e.g., H-1). Analysis of these ¹⁵N-¹³C and ¹⁵N-¹H coupling constants provides valuable information for assigning signals and confirming the structure of the indole ring in various metabolic products. researchgate.netresearchgate.net

Table 2: Representative ¹⁵N NMR Chemical Shift Data for Indole Derivatives

This table provides the typical chemical shift range for the nitrogen atom in an indole ring. The reference standard is typically liquid ammonia (B1221849) (0 ppm) or nitromethane.

| Nitrogen Atom | Chemical Shift (δ) ppm (rel. to NH₃) |

| N-1 (Indole) | -230 to -260 |

Data compiled from references. nih.govresearchgate.netcsic.es

Heteronuclear Multidimensional NMR for Complex System Analysis

To overcome the complexity of one-dimensional spectra, especially in biological samples, heteronuclear multidimensional NMR techniques are employed. Experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable for the analysis of metabolites derived from this compound. libretexts.orgwikipedia.org

¹H-¹³C HSQC: This 2D experiment correlates proton signals with the signals of the directly attached ¹³C atoms. For a metabolite of this compound, this would generate cross-peaks linking each indole ring proton to its corresponding ¹³C atom, providing unambiguous assignment of both the proton and carbon skeletons. tetratek.com.trlibretexts.org

¹H-¹³C HMBC: This experiment reveals correlations between protons and carbons over two or three bonds. It is crucial for piecing together the molecular structure by connecting fragments. For instance, it can show the correlation from the H-1 proton to carbons C-3 and C-7a, confirming the indole ring's integrity and substitution patterns in a metabolite. rsc.orglibretexts.org

¹H-¹⁵N HSQC/HMBC: These experiments correlate protons with the ¹⁵N nucleus. The ¹H-¹⁵N HSQC shows a direct correlation for the N-H bond, while the HMBC reveals longer-range couplings from other protons in the molecule to the nitrogen. rsc.orgncbs.res.in These are particularly powerful for confirming the structure around the nitrogen atom and studying its interactions.

The use of this compound in these triple-resonance (¹H, ¹³C, ¹⁵N) experiments provides unparalleled resolution and information content, allowing for the complete structural elucidation of novel metabolites even in complex mixtures. chempep.comdrugbank.com

Solid-State NMR for Non-Solution Phase Structural Investigations

Solid-state NMR (ssNMR) is a unique technique for studying molecules in non-crystalline or insoluble states, such as metabolites bound within cell walls, protein complexes, or other macromolecular structures. researchgate.netrsc.org This is particularly relevant for indole derivatives, which can be incorporated into complex biological matrices. unito.it

Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are used to obtain high-resolution spectra from solid samples. csic.esauremn.org By using this compound, ssNMR can be used to:

Characterize the conformation of indole-derived metabolites when bound to their biological targets. researchgate.netunito.it

Determine the orientation and dynamics of the indole ring within a binding pocket. rsc.org

Investigate the structure of insoluble melanin (B1238610) pigments derived from indole precursors. csic.es

The ¹³C and ¹⁵N chemical shifts in the solid state are sensitive to molecular packing and conformation, providing structural information that is inaccessible by solution NMR or X-ray crystallography. auremn.orgcsic.es

Table 3: Comparison of NMR Techniques for this compound Analysis

| Technique | Phase | Key Information Provided |

| ¹³C NMR | Solution | Carbon skeleton identification, isotopic site analysis |

| ¹⁵N NMR | Solution | Heteroatom environment, H-bonding, conformation |

| HSQC/HMBC | Solution | Connectivity (¹H-¹³C, ¹H-¹⁵N), full structure elucidation |

| Solid-State NMR | Solid | Structure and dynamics in non-crystalline environments |

Integration of Multi-Omics Data with Isotopic Tracing Analysis

The true power of using this compound as a tracer is realized when metabolomic data, derived from its tracking, is integrated with other 'omics' datasets like transcriptomics, proteomics, and genomics. researchgate.netnih.gov This multi-omics approach provides a holistic, systems-level view of how an organism processes indole and regulates its associated metabolic pathways. frontiersin.org

The process typically involves administering the this compound tracer to a biological system (e.g., plant seedlings, cell cultures) and then, after a specific time, harvesting the system for parallel analysis. researchgate.net Liquid Chromatography-Mass Spectrometry (LC-MS) is commonly used for metabolomic profiling to identify and quantify the labeled indole and its downstream products. nih.gov The mass shift of 9 units (8 from ¹³C and 1 from ¹⁵N) makes the metabolites derived from the tracer easily distinguishable. acs.org

Simultaneously, RNA sequencing (transcriptomics) can reveal changes in gene expression, while quantitative proteomics can identify changes in protein abundance. By correlating the metabolic flux data with gene and protein expression profiles, researchers can:

Identify Novel Genes and Enzymes: If the appearance of a new labeled metabolite correlates with the upregulation of a specific gene (e.g., a putative transferase or oxidase), it provides strong evidence for that gene's role in the metabolic pathway. nih.govoup.com

Elucidate Regulatory Networks: Multi-omics integration can uncover how entire pathways are regulated in response to stimuli. For instance, in studies of the plant hormone auxin (indole-3-acetic acid), tracing this compound while simultaneously measuring gene expression can show how environmental stress alters both the biosynthesis of auxin and the expression of the genes that control it. mdpi.com

Validate Pathway Models: The quantitative flux data obtained from isotopic tracing provides crucial constraints for mathematical models of metabolic networks, allowing for a more accurate and predictive understanding of cellular metabolism. mdpi.com

This integrated approach moves beyond simply identifying metabolites to understanding the dynamic regulation of the entire biological system, linking genetic information to metabolic function. osti.gov

Applications in Biochemical Pathway Elucidation and Mechanistic Investigations

Tracing Metabolic Flux and Turnover Rates in Biological Systems

The use of stable isotope labeling allows for the quantification of the rate at which molecules are synthesized and degraded, a concept known as metabolic flux. This provides a dynamic view of metabolism that is not possible with traditional biochemical methods.

The plant hormone auxin, primarily Indole-3-acetic acid (IAA), is crucial for numerous aspects of plant growth and development. The biosynthesis of IAA is complex, involving multiple pathways. The use of labeled compounds like Indole-13C8,15N has been instrumental in dissecting these pathways.

In studies on Arabidopsis thaliana, researchers have used [¹³C₈,¹⁵N₁]indole to trace its incorporation into IAA. nih.govresearchgate.net This allows for the monitoring of IAA biosynthesis in real-time and helps to understand how different environmental signals and genetic modifications affect auxin production. nih.gov For instance, by feeding [¹³C₈,¹⁵N]indole to Arabidopsis, the identity of indole-3-acetaldoxime (IAOx), a key intermediate in one of the tryptophan-dependent pathways, was confirmed by observing a corresponding increase of nine mass units in the detected IAOx. pnas.org

Similarly, stable isotope-labeled Indole-3-butyric acid (IBA) has been used as an internal standard for the quantification of IBA transport and metabolism. In studies of Arabidopsis hypocotyls, [¹³C₈,¹⁵N₁]IBA was used as an internal standard to quantify the transport of other labeled forms of IBA and its conversion to IAA. nih.gov

Table 1: Application of this compound in Auxin Biosynthesis Research

| Application | Organism | Key Findings | References |

|---|---|---|---|

| Tracing IAA biosynthesis | Arabidopsis thaliana | Confirmed the role of indole (B1671886) as a precursor to IAA and allowed for the study of metabolic flux through different biosynthetic routes. | nih.govresearchgate.net |

| Identification of intermediates | Arabidopsis thaliana | Confirmed the identity of indole-3-acetaldoxime (IAOx) as an intermediate in IAA biosynthesis. | pnas.org |

IAA can be synthesized through pathways that are either dependent on or independent of the amino acid tryptophan. Distinguishing between these routes is a key area of research in plant biology. The use of specifically labeled precursors like [¹³C₈,¹⁵N₁]indole has been crucial in this endeavor.

By supplying [¹³C₈,¹⁵N₁]indole to plant tissues, researchers can determine the extent to which it is incorporated into the IAA pool. nih.gov If a significant amount of the labeled indole is converted to labeled IAA, it provides strong evidence for a tryptophan-independent pathway or a pathway where indole is a key intermediate. researchgate.netumn.edu Studies in Arabidopsis have shown that even when the primary tryptophan-dependent pathway is inhibited, there is still significant labeling of IAA from [¹³C₈,¹⁵N₁]indole, suggesting the activity of alternative routes. nih.gov

While direct studies utilizing this compound for kinetic isotope effect (KIE) analysis to determine rate-limiting steps in its metabolic pathways are not extensively detailed in the provided search results, the principles of KIE are well-established in biochemistry. ic.ac.uksnnu.edu.cnresearchgate.netnih.gov A KIE occurs when the rate of a reaction is altered by the substitution of an atom in the reactant with one of its heavier isotopes.

In the context of this compound, a lower reaction rate for the labeled compound compared to its unlabeled counterpart would indicate that the breaking of a C-H, C-C, or N-H bond involving the labeled atoms is part of the rate-limiting step of the reaction. This information is invaluable for understanding the mechanism of an enzyme and for identifying potential targets for inhibitors. Theoretical studies have explored how substituents on the indole ring can influence KIEs in reactions like decarboxylation. ic.ac.uk

Indole is a precursor to a vast array of secondary metabolites in plants and microorganisms, including alkaloids and pigments. frontiersin.org The use of this compound can help to trace the biosynthetic pathways of these compounds. For example, in the plant Baphicacanthus cusia, which accumulates indole alkaloids like indigo (B80030) and indirubin, understanding the role of enzymes like tryptophan synthase alpha-subunit (TSA) in producing the indole precursor is critical. frontiersin.org By supplying labeled indole, researchers could track its incorporation into these final products, confirming the pathway and identifying key enzymatic steps. The biosynthesis of complex indole diterpenes in fungi is another area where labeled precursors can unravel the intricate cyclization and modification steps. wgtn.ac.nz

Analysis of Intercellular Signaling Molecules Derived from Indole

Indole is a significant intercellular signaling molecule, particularly within the complex environment of the gut microbiota, where it modulates bacterial physiology and host-microbe interactions. uaeh.edu.mxnih.govresearchgate.net It is produced from tryptophan by numerous bacterial species and can influence processes such as biofilm formation, virulence, and antibiotic resistance. uaeh.edu.mxresearchgate.net Furthermore, indole and its metabolites can be absorbed by the host and impact physiological processes. frontiersin.orgmdpi.com

This compound serves as an ideal tracer to study the dynamics of indole as a signaling molecule. medchemexpress.com By introducing labeled indole into a biological system, such as a bacterial co-culture or a host organism, researchers can track its journey and transformation with high specificity. mdpi.comnih.gov

Key research applications include:

Tracing Metabolic Fate : Researchers can follow the labeled indole as it is taken up by host cells and metabolized in the liver or other tissues. mdpi.com A recent study used ¹³C-labeled indole to confirm that it is metabolized into compounds like indolin-2-one and 3-hydroxyindolin-2-one, which were subsequently detected in the brain, demonstrating a direct metabolic link between gut-derived indole and the central nervous system. mdpi.com

Quantifying Interspecies Transfer : In microbial consortia, labeled indole can be used to determine the extent to which indole produced by one species is utilized or sensed by another. This is crucial for understanding the chemical communication that structures microbial communities. annualreviews.org

Measuring Host Absorption and Distribution : In animal models, administering this compound allows for precise measurement of its absorption from the gut into the bloodstream and its distribution to various organs. mdpi.comfrontiersin.org This helps to quantify the host's exposure to microbially-produced indole and its derivatives. annualreviews.orgmdpi.com

Stable isotope probing studies have successfully used ¹³C-labeled dietary fibers to track carbon flow through microbial metabolism, but noted that certain metabolite pools, including indoles, were not labeled because their precursor (tryptophan) was unlabeled in the experimental setup. nih.gov The direct use of labeled indole or tryptophan is therefore essential to specifically investigate the signaling and metabolic pathways originating from this molecule. annualreviews.org

Role in Quantitative Analytical Method Development and Validation

Development of Robust Internal Standards for Metabolite Quantification

The fundamental principle behind quantitative analysis using mass spectrometry is the comparison of the signal from an analyte of interest to that of a known quantity of a similar compound, known as an internal standard (IS). nih.gov Indole-13C8,15N is an ideal internal standard for the quantification of endogenous indole (B1671886) and its metabolites due to its structural and chemical similarity to the unlabeled, naturally occurring compounds.

Stable isotope-labeled standards, particularly those using ¹³C and ¹⁵N, are considered the gold standard in LC-MS bioanalysis. nih.gov This is because their physicochemical properties are nearly identical to their unlabeled counterparts, ensuring they behave similarly during sample extraction, chromatographic separation, and ionization. mdpi.com This co-elution is superior to that achieved with deuterium (B1214612) (²H) labeled standards, which can sometimes exhibit slight chromatographic separation from the analyte, known as an isotope effect. mdpi.com

In the study of plant auxins, this compound and its derivatives, such as [¹³C₈,¹⁵N]IBA, are used for the absolute quantification of indole-3-butyric acid (IBA) and indole-3-acetic acid (IAA). nih.govnih.gov For instance, researchers have used [¹³C₈,¹⁵N₁]IBA as an internal standard to quantify the transport of IBA and its conversion to IAA in Arabidopsis hypocotyls using gas chromatography-mass spectrometry (GC-MS/MS). oup.com Similarly, it has been employed in feeding assays to trace the conversion of exogenous IBA to IAA, allowing for precise quantification through isotope dilution equations. nih.govoup.com

The use of this compound extends to Stable Isotope Labeled Kinetics (SILK) methods. nih.govplos.org In these experiments, researchers treat biological systems, like Arabidopsis seedlings, with labeled precursors such as [¹³C₈,¹⁵N₁]indole and monitor the incorporation of the heavy isotopes into downstream metabolites over time. nih.govplos.orgresearchgate.netresearchgate.net This allows for the tracing of metabolic pathways and the calculation of turnover rates for various precursors and products, providing detailed insights into the complex network of auxin biosynthesis. nih.govplos.org

Table 1: Application of this compound and its Derivatives as Internal Standards

| Labeled Compound | Analytical Technique | Analyte(s) Quantified | Biological System | Key Finding | Reference |

|---|---|---|---|---|---|

| [¹³C₈,¹⁵N₁]IBA | GC-MS/MS | Indole-3-butyric acid (IBA) | Arabidopsis hypocotyls | Used as an internal standard to quantify the transport of unlabeled IBA. | oup.com |

| [¹³C₈,¹⁵N₁]IBA | GC-MS | [¹³C₈,¹⁵N₁]IAA (formed from labeled IBA) | Arabidopsis seedlings | Enabled quantification of the conversion of IBA to IAA. | nih.govoup.com |

| [¹³C₈,¹⁵N₁]indole | LC-MS/MS | [¹³C₈,¹⁵N₁]IAA and other indolic compounds | Arabidopsis seedlings | Used as a precursor in SILK experiments to trace IAA biosynthesis pathways. | nih.govplos.org |

| [¹³C₈,¹⁵N]indole | GC-MS/MS | Indole | Plant tissue | Added for absolute quantification of endogenous indole. | nih.gov |

Validation of High-Throughput Analytical Protocols for Indolic Compounds

The need to analyze large numbers of samples in fields like functional genomics and metabolomics has driven the development of high-throughput analytical methods. researchgate.net The validation of these protocols relies heavily on the accuracy and reproducibility afforded by stable isotope-labeled internal standards like this compound.

Researchers have developed high-throughput methods capable of processing up to 96 samples per day for the quantification of IAA and other auxin precursors from minute plant tissue samples. nih.govresearchgate.net These methods often utilize 96-well plates for solid-phase extraction (SPE) and derivatization, minimizing sample handling. researchgate.net In such protocols, the addition of a known amount of a labeled internal standard (e.g., [¹³C₈,¹⁵N]IBA or [¹³C₈,¹⁵N]indole) at the initial homogenization step is critical. nih.gov This ensures that any variability or sample loss during the multi-step extraction and preparation process is accounted for, leading to accurate and reliable quantification. nih.govnih.gov

Furthermore, this compound is instrumental in methods designed to visualize and analyze the entire network of indolic precursors. nih.gov By treating plant tissues with [¹³C₈,¹⁵N₁]indole and monitoring for the appearance of the characteristic mass shift in downstream metabolites, scientists can identify both known and novel compounds within the auxin biosynthesis pathway. nih.govresearchgate.net This approach, which uses high-resolution mass spectrometry to monitor the exact masses of labeled ions, is foundational to validating analytical protocols for comprehensive metabolomic studies of indolic compounds. nih.gov The ability to trace label incorporation from precursors like [¹³C₈,¹⁵N₁]indole into products like IAA within minutes validates the speed and sensitivity of modern LC-MS/MS instrumentation and methods. nih.govplos.org

Addressing Matrix Effects and Analytical Interferences in Complex Biological Samples

Biological samples such as plant tissues or plasma are inherently complex, containing a multitude of endogenous compounds like salts, phospholipids, and proteins. nih.govmdpi.com During mass spectrometric analysis, particularly with electrospray ionization (ESI), these co-eluting matrix components can interfere with the ionization of the target analyte, leading to either signal suppression or enhancement. nih.goveijppr.com This phenomenon, known as the matrix effect, is a major source of imprecision and inaccuracy in quantitative bioanalysis. eijppr.com

The most effective strategy to overcome matrix effects is not necessarily to eliminate them completely—which can be challenging—but to compensate for them using an appropriate internal standard. nih.gov An ideal IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement. nih.gov Because of their near-identical physicochemical properties, stable isotope-labeled compounds like this compound are the preferred choice. nih.govmdpi.com They elute from the liquid chromatography column at the same time as the unlabeled analyte and are affected by matrix interferences in the same way. nih.gov

By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by the matrix effect is normalized, leading to accurate quantification. nih.gov The use of this compound and its derivatives in the analysis of auxins from complex plant extracts is a practical application of this principle. nih.govnih.gov The quantification is performed via isotope dilution, where the ratio of the endogenous, unlabeled analyte to the spiked, labeled standard provides a precise measurement, effectively mitigating the unpredictable influences of the sample matrix. nih.govoup.com Combining this approach with high-resolution accurate mass analysis further reduces analytical interferences by distinguishing the analyte of interest from other molecules with similar masses. nih.gov

Emerging Research Avenues and Future Prospects

Novel Applications of Indole-13C8,15N in Chemical Biology and Medicinal Chemistry Research

This compound, a non-radioactive, heavy-isotope-labeled version of indole (B1671886), is proving to be an invaluable tracer in various research domains. Its primary utility lies in its ability to be distinguished from its naturally occurring, lighter counterpart by mass spectrometry, allowing for precise tracking and quantification in complex biological matrices.

One of the most significant recent applications is in the field of quantitative proteomics . Researchers have incorporated this compound into a novel peptide tagging strategy to improve the sequencing and throughput of protein identification. medchemexpress.combiorxiv.org In a technique known as plexDIA, a molecule containing the this compound core, termed a PSMtag, is attached to peptides. medchemexpress.combiorxiv.org This labeling enhances the detection of peptide fragments in mass spectrometry, leading to more confident protein identification and enabling the analysis of a larger number of samples in a shorter time. medchemexpress.combiorxiv.org This high-throughput approach is poised to accelerate biomarker discovery and the understanding of disease mechanisms. medchemexpress.combiorxiv.org

Another key area of application is in metabolic flux analysis . Scientists have utilized this compound to trace the biosynthesis of the crucial plant hormone auxin (indole-3-acetic acid). By supplying plants with labeled indole, researchers can follow the incorporation of the heavy isotopes into auxin and its intermediates, providing a detailed picture of the metabolic pathways and their kinetics. This approach helps in understanding how plants regulate growth and development in response to various stimuli.

The use of this compound as an internal standard in mass spectrometry-based quantification is also a critical application. Its identical chemical behavior to endogenous indole, coupled with its distinct mass, allows for highly accurate measurement of indole levels in biological samples. This is crucial for studying the role of indole as a signaling molecule in various physiological and pathological processes.

Advancements in Automated Synthesis and High-Throughput Isotopic Labeling Techniques

The increasing demand for this compound and other stable isotope-labeled compounds has spurred advancements in their synthesis. While detailed, publicly available protocols for the automated, high-throughput synthesis of this compound are not yet widespread, the principles of modern chemical synthesis are being applied to meet this need.

Current synthetic strategies for isotopically labeled indoles often involve multi-step processes starting from commercially available labeled precursors. The synthesis of the PSMtag used in proteomics, for instance, involves a specific chemical scheme to incorporate the this compound moiety. medchemexpress.com The development of automated synthesis platforms is a key area of focus in the broader field of medicinal chemistry. These systems, which utilize robotic handling of reagents and reaction vessels, can significantly increase the speed and efficiency of producing libraries of compounds, including isotopically labeled standards.

Furthermore, research into high-throughput isotopic labeling techniques for heterocyclic compounds, including indoles, is ongoing. These methods aim to introduce isotopes late in the synthetic sequence, allowing for the rapid generation of a diverse range of labeled molecules from a common unlabeled precursor. Such advancements will be crucial for making this compound and similar tracers more accessible for a wider range of research applications.

Synergistic Integration with Computational Chemistry and Molecular Modeling

The integration of computational chemistry and molecular modeling with experimental data generated using this compound offers a powerful synergy for understanding complex biological systems. While specific computational studies focused solely on this compound are still emerging, the broader application of these tools to indole-containing systems provides a clear roadmap for future research.

Mass Spectrometry Data Analysis: Advanced computational algorithms are essential for processing the large and complex datasets generated in proteomics and metabolomics experiments that utilize this compound. These algorithms can automatically identify and quantify the labeled peptides or metabolites, deconvolute complex spectra, and perform statistical analysis to identify significant changes between different experimental conditions.

Molecular Modeling and Simulation: Molecular dynamics simulations can be employed to study the behavior of this compound within biological environments, such as its interaction with enzymes or its passage through cell membranes. While the isotopic labeling itself does not significantly alter the molecular mechanics in these simulations, the experimental data obtained using the tracer can be used to validate and refine the computational models. For example, by tracking the metabolic fate of this compound experimentally, researchers can confirm the enzymatic reactions predicted by molecular docking and quantum mechanics/molecular mechanics (QM/MM) simulations.

This iterative cycle of experimental work with labeled compounds and computational modeling will be instrumental in building accurate predictive models of metabolic networks and drug-target interactions.

Expansion into Other Biological Systems and Environmental Studies

The utility of this compound as a tracer is not limited to plant biology and proteomics. Researchers are beginning to explore its application in a wider range of biological systems and for environmental investigations.

Microbial Metabolism: Indole is a key signaling molecule in many bacterial communities, influencing processes such as biofilm formation, virulence, and antibiotic resistance. The use of this compound as a tracer can provide valuable insights into how bacteria synthesize, take up, and metabolize indole. This knowledge could lead to the development of new strategies to combat bacterial infections by targeting indole signaling pathways. While direct studies using this compound in microbial ecosystems are still in their early stages, the extensive research on the role of microbial indole compounds suggests this is a promising future direction.

Environmental Fate and Transport: Understanding the environmental fate of organic compounds is crucial for assessing their potential impact on ecosystems. Stable isotope tracers like this compound can be used in controlled laboratory experiments to study the degradation and transformation of indole in soil and water. By tracking the labeled carbon and nitrogen, scientists can identify the breakdown products and determine the rates of these processes, contributing to more accurate environmental risk assessments.

The expanding applications of this compound underscore its growing importance as a versatile tool in scientific research. As synthetic methods become more efficient and analytical instrumentation more sensitive, the prospects for this stable isotope-labeled compound to unravel the complexities of biological and environmental systems are vast.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.